molecular formula C8H5Cl2NS B3052361 4,5-Dichloro-2-methyl-1,3-benzothiazole CAS No. 40671-25-8

4,5-Dichloro-2-methyl-1,3-benzothiazole

Cat. No.: B3052361
CAS No.: 40671-25-8
M. Wt: 218.1 g/mol
InChI Key: KHDXWYMBFKGSHM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound featuring a benzothiazole core substituted with chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The chlorine substituents enhance electrophilicity and metabolic stability, while the methyl group influences steric hindrance and molecular packing .

Properties

CAS No.

40671-25-8

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

IUPAC Name

4,5-dichloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,1H3

InChI Key

KHDXWYMBFKGSHM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2Cl)Cl

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Cl)Cl

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Planarity :

  • 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole: X-ray diffraction reveals a dihedral angle of 15.56° between the benzothiazole ring and the trimethoxyphenyl group, indicating moderate non-planarity. This angle influences π-π stacking and intermolecular interactions .
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The dihedral angle decreases to 8.76°, suggesting greater planarity due to reduced steric hindrance from the single methoxy group.
  • This compound: The methyl group at position 2 likely introduces steric effects, though crystallographic data are unavailable in the evidence. Comparatively, dichloro substitution at 4,5 positions may increase electron-withdrawing effects versus mono-chloro analogs.

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Substituents Dihedral Angle (°) Key Structural Feature
This compound 4-Cl, 5-Cl, 2-CH₃ N/A High electrophilicity, steric hindrance
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(3,4,5-(OCH₃)₃C₆H₂) 15.56 Moderate non-planarity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH₃C₆H₄) 8.76 Enhanced conjugation

Preparation Methods

Cyclization of Substituted Thioureas

This method adapts protocols for 2-aminobenzothiazole derivatives. For 4,5-dichloro-2-methyl-1,3-benzothiazole:

  • Starting material : 4,5-Dichloro-2-methylphenylthiourea (hypothetical precursor).
  • Reaction conditions :
    • Dissolve in concentrated sulfuric acid (95–100%) at 20–25°C.
    • Add bromine or ammonium bromide (0.01–10 mol%) as a catalyst.
    • Heat to 70°C for cyclization, followed by neutralization with NaOH to isolate the product.
  • Key variables :
    • Sulfuric acid acts as both solvent and dehydrating agent.
    • Bromide catalysts enhance ring closure efficiency.

Example : 4-Chloro-2-aminobenzothiazole was synthesized from 2-chlorophenylthiourea in H₂SO₄ with NH₄Br, yielding 81%. Adapting this with a methyl-substituted thiourea could target the desired compound.

1,3-Dipolar Cycloaddition Using Dithiole-Thione Intermediates

A route involving 4,5-dichloro-1,2-dithiole-3-thione (2 ) is described:

  • Step 1 : React 2 with dimethyl acetylenedicarboxylate (DMAD) to form thioacyl chloride intermediate 3 .
  • Step 2 : Treat 3 with methylamine or methyl-substituted nucleophiles to yield benzothiazole derivatives.
  • Advantages :
    • High regioselectivity for chloro and methyl groups.
    • Mild conditions (room temperature to 60°C).

Limitation : Requires synthesis of 2 , which may involve hazardous reagents like chlorine gas.

Direct Chlorination of 2-Methyl-1,3-benzothiazole

Post-synthesis chlorination aligns with nitration/chlorination methods for acetanilides:

  • Substrate : 2-Methyl-1,3-benzothiazole.
  • Chlorination agents :
    • Cl₂ gas in sulfuric acid.
    • SO₂Cl₂ or PCl₅ in non-polar solvents.
  • Conditions :
    • Temperature: 0–15°C to prevent over-chlorination.
    • Sulfuric acid strength >100% enhances electrophilic substitution.

Example : Nitration of 3,4-dichloroacetanilide in 104% H₂SO₄ yielded 95% 2-nitro-4,5-dichloroacetanilide. Similar conditions could target 4,5-dichloro substitution.

Comparative Analysis of Methods

Method Reagents Temperature Yield Purity Key Challenges
Thiourea Cyclization H₂SO₄, NH₄Br 70°C 81–94% >90% Precursor synthesis
Cycloaddition DMAD, methylamine 25–60°C N/A >99%* Multi-step, hazardous intermediates
Direct Chlorination Cl₂, H₂SO₄ 0–15°C ~95%* 87–97% Positional selectivity

*Theorized based on analogous reactions.

Critical Considerations

  • Regioselectivity : Chlorination at positions 4 and 5 requires steric and electronic directing groups (e.g., methyl at position 2).
  • Solvent Choice : Ethyl acetate and diisopropylether are preferred for immiscibility with water in purification.
  • Catalysts : Bromide ions (e.g., NH₄Br) improve cyclization kinetics.

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